Enhanced Lipophilicity Over Unsubstituted Analog
The presence of the 5-trifluoromethyl substituent dramatically increases the lipophilicity of 2-([5-(trifluoromethyl)-2-pyridyl]sulfonyl)acetonitrile compared to its unsubstituted counterpart. This property is quantified by the partition coefficient (LogP), a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.47848 |
| Comparator Or Baseline | 2-Pyridinesulfonylacetonitrile (CAS 170449-34-0) LogP = -0.78 |
| Quantified Difference | ΔLogP = +3.26 (Target is ~1800-fold more lipophilic) |
| Conditions | Predicted/Experimental LogP values as reported by ChemSrc database |
Why This Matters
The ~1800-fold increase in lipophilicity is crucial for membrane permeability and target engagement in biological assays, making this fluorinated analog more suitable for developing cell-permeable probes or drug candidates.
